molecular formula C13H19ClN2O3S B4841842 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide

Katalognummer B4841842
Molekulargewicht: 318.82 g/mol
InChI-Schlüssel: AZXSEBSUCUXSJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide, commonly known as CP-465,022, is a selective antagonist of the orexin receptor type 1 (OX1R) that has been extensively studied in recent years. Orexin receptors are involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis, making them promising targets for the development of novel drugs for the treatment of sleep disorders, obesity, and related metabolic disorders.

Wirkmechanismus

The orexin system plays a crucial role in the regulation of arousal, wakefulness, and energy homeostasis. Orexin neurons in the lateral hypothalamus project widely throughout the brain and spinal cord, and their activation promotes wakefulness and suppresses sleep. Orexin receptors are G protein-coupled receptors that mediate the effects of orexin peptides on target cells. CP-465,022 selectively blocks the N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide, thereby inhibiting the excitatory effects of orexin on its target neurons.
Biochemical and physiological effects:
CP-465,022 has been shown to have a range of effects on various physiological systems. In animal studies, it has been found to promote sleep and reduce wakefulness, as well as to decrease food intake and body weight. CP-465,022 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance use disorders. In addition, CP-465,022 has been shown to have anxiolytic and antidepressant-like effects in animal models of stress and anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

CP-465,022 is a valuable tool for investigating the role of the orexin system in various physiological and pathological processes. Its selective antagonism of the N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide allows for the specific modulation of orexin signaling, without affecting other neurotransmitter systems. However, CP-465,022 has some limitations in terms of its pharmacokinetic properties and bioavailability. It has a short half-life and low oral bioavailability, which may limit its use in some experimental settings.

Zukünftige Richtungen

CP-465,022 has shown promise as a potential therapeutic agent for the treatment of sleep disorders, obesity, addiction, and related disorders. Further research is needed to elucidate its mechanism of action and to identify potential side effects and safety concerns. In addition, new derivatives of CP-465,022 with improved pharmacological properties may be developed to enhance its therapeutic potential. Finally, the orexin system is a complex and multifaceted system, and further research is needed to fully understand its role in health and disease.

Wissenschaftliche Forschungsanwendungen

CP-465,022 has been extensively studied in vitro and in vivo, and its pharmacological properties have been characterized in detail. It has been shown to be a potent and selective antagonist of the N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide, with no significant activity against the OX2R. CP-465,022 has been used in a wide range of studies to investigate the role of the orexin system in various physiological and pathological processes, including sleep-wake regulation, feeding behavior, addiction, and stress.

Eigenschaften

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-3-9-15-13(17)10-16(4-2)20(18,19)12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXSEBSUCUXSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.